P-Phthalaldehydebis(guanylhydraone) hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P-Phthalaldehydebis(guanylhydraone) hydrochloride typically involves the reaction of phthalaldehyde with guanylhydrazone derivatives. The reaction is often facilitated by microwave irradiation, which enhances the yield and reduces the reaction time . The process involves the following steps:
Preparation of Guanylhydrazone Derivatives: Aromatic ketones are reacted with aminoguanidine hydrochloride under microwave irradiation to form guanylhydrazone derivatives.
Formation of P-Phthalaldehydebis(guanylhydraone): The guanylhydrazone derivatives are then reacted with phthalaldehyde to form the final compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: P-Phthalaldehydebis(guanylhydraone) hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the guanylhydrazone groups to aminoguanidine derivatives.
Substitution: The compound can undergo substitution reactions, where the guanylhydrazone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium cyanoborohydride is often used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include aminoguanidine derivatives, substituted guanylhydrazones, and corresponding oxides .
Scientific Research Applications
P-Phthalaldehydebis(guanylhydraone) hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other guanylhydrazone derivatives.
Biology: Exhibits anticancer properties and is used in studies related to cancer treatment.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of P-Phthalaldehydebis(guanylhydraone) hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanylhydrazone groups can inhibit the activity of enzymes like acetylcholinesterase, leading to increased levels of neurotransmitters such as acetylcholine. This mechanism is particularly relevant in the treatment of neurodegenerative disorders like Alzheimer’s disease .
Comparison with Similar Compounds
- 1-Methylpyridine-2-carboxaldehyde guanylhydrazone
- 2,4-Dinitrobenzaldehyde guanylhydrazone
- Aminoguanidine tetrahydropyran derivatives
Comparison: P-Phthalaldehydebis(guanylhydraone) hydrochloride is unique due to its dual guanylhydrazone groups, which enhance its biological activity compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
CAS No. |
62580-72-7 |
---|---|
Molecular Formula |
C10H15ClN8 |
Molecular Weight |
282.73 g/mol |
IUPAC Name |
2-[(E)-[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C10H14N8.ClH/c11-9(12)17-15-5-7-1-2-8(4-3-7)6-16-18-10(13)14;/h1-6H,(H4,11,12,17)(H4,13,14,18);1H/b15-5+,16-6+; |
InChI Key |
XOXSSXHWIKBHIS-DURSIFSFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N=C(N)N)/C=N/N=C(N)N.Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NN=C(N)N)C=NN=C(N)N.Cl |
Related CAS |
1945-65-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.